5-Isobutyl-2-methylthiazole-4-carboxylic acid
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Overview
Description
5-Isobutyl-2-methylthiazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with an isobutyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-2-methylthiazole-4-carboxylic acid typically involves the reaction of thioamides with α-haloketones or α-haloesters. One common method is the cyclization of thioamides with 3-tosyloxypentane-2,4-dione, which leads to the formation of the thiazole ring . The reaction conditions often include the use of polyphosphoric acid as a catalyst and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-2-methylthiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Isobutyl-2-methylthiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isobutyl-2-methylthiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the formation of free radicals or interfere with the synthesis of essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole-4-carboxylic acid: Lacks the isobutyl group, leading to different biological activities.
5-Phenyl-2-methylthiazole-4-carboxylic acid: Contains a phenyl group instead of an isobutyl group, which alters its chemical properties and applications.
4-Methylthiazole-5-carboxylic acid: The position of the carboxylic acid group is different, affecting its reactivity and biological activity.
Uniqueness
5-Isobutyl-2-methylthiazole-4-carboxylic acid is unique due to the presence of the isobutyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)4-7-8(9(11)12)10-6(3)13-7/h5H,4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZYQQYKTYBAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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